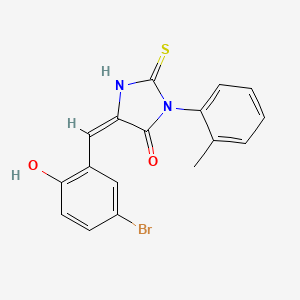
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone, also known as BMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMI is a thioxoimidazolidinone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer. 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to possess various biochemical and physiological effects. 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention and treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. One advantage of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone is its potential applications in various fields, including medicine and agriculture. Another advantage of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone is its relatively simple synthesis method. However, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone research. One direction is to investigate the potential applications of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone in the prevention and treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone and its effects on various signaling pathways and enzymes. In addition, future research could focus on developing new synthesis methods for 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone that are more efficient and environmentally friendly.
Synthesemethoden
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been synthesized using various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylphenylthiourea in the presence of glacial acetic acid. Another method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylphenylthiourea in the presence of sodium hydroxide. The yield of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone using these methods ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. In the field of medicine, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-10-4-2-3-5-14(10)20-16(22)13(19-17(20)23)9-11-8-12(18)6-7-15(11)21/h2-9,21H,1H3,(H,19,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMGISXMDUMML-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
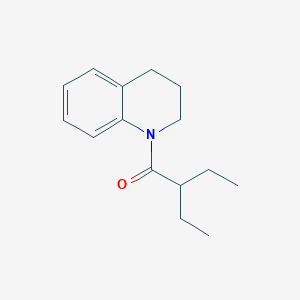


![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)
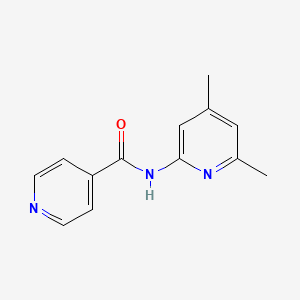
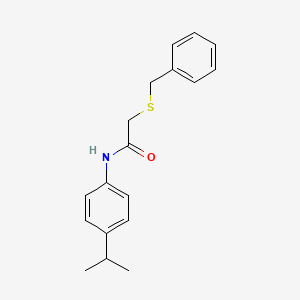

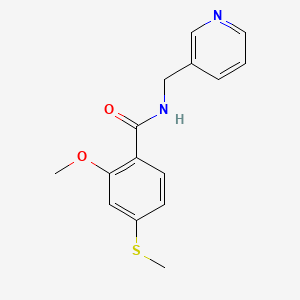


![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)